molecular formula C6H6ClF3N2O B2976658 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1423034-48-3

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2976658
CAS No.: 1423034-48-3
M. Wt: 214.57
InChI Key: KLCCNFZHWYCUNE-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloropropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropyl hydrazine with trifluoroacetic acid and carbon disulfide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidopropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can interact with enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole
  • 2-(3-Chloropropyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(3-Chloropropyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Uniqueness

2-(3-Chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of both the chloropropyl and trifluoromethyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the chloropropyl group provides a site for further functionalization. This combination of properties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O/c7-3-1-2-4-11-12-5(13-4)6(8,9)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCCNFZHWYCUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NN=C(O1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-48-3
Record name 2-(3-chloropropyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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